![molecular formula C20H14Cl3N5 B2598580 4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine CAS No. 321385-77-7](/img/structure/B2598580.png)
4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine (PDP) is a synthetic compound that has been studied for its potential applications in scientific research. PDP is an organic compound that belongs to the group of pyrazolines and is composed of nitrogen, carbon, hydrogen, and chlorine atoms. It is a white crystalline solid with a molecular weight of 327.8 g/mol and a melting point of 239–241 °C. PDP has been studied for its potential use in laboratory experiments, due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Chlorophenols in Environmental Processes
Chlorophenols (CPs) are major precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). CPs are products of incomplete combustion and can generate through various pathways, including oxidative conversion or hydrolysis of chlorobenzene, de novo synthesis from a carbonaceous matrix, and others. Studies have used CPs as precursors related to PCDD/F formation, highlighting their significance in environmental chemistry and pollution control processes (Peng et al., 2016).
Pyrazolines and Their Therapeutic Applications
Pyrazolines, a class of nitrogen-containing heterocyclic compounds, have shown diverse biological properties, prompting significant research activity. These compounds are utilized in synthesis methods for various heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and more. The reactivity of pyrazoline derivatives makes them valuable building blocks in the synthesis of heterocyclic compounds and dyes, highlighting their potential in organic synthesis and pharmaceutical applications (Gomaa & Ali, 2020).
Heterocyclic N-oxide Molecules in Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, synthesized from various heterocycles like pyridine and indazole, have shown tremendous versatility in organic synthesis, catalysis, and drug development. These compounds play a critical role in forming metal complexes, designing catalysts, and exhibiting biological importance, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Antioxidant Activity of Isoxazolone Derivatives
Isoxazolone derivatives exhibit significant biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. They undergo chemical transformations, and methods for their synthesis typically involve a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. These compounds' antioxidant evaluation demonstrates their potential in mitigating oxidative stress and cellular impairment, further emphasizing the importance of heterocyclic compounds in medicinal chemistry (Laroum et al., 2019).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N5/c21-14-4-1-12(2-5-14)17-11-25-28(20(17)24)19-8-7-16(26-27-19)9-13-3-6-15(22)10-18(13)23/h1-8,10-11H,9,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHVPWTUJNWJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1-[4-(difluoromethyl)phenyl]-3,5-dimethylpyrazole](/img/structure/B2598498.png)
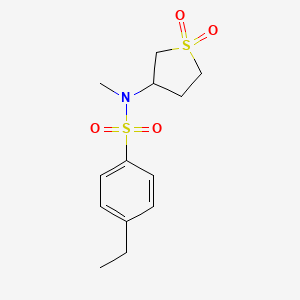
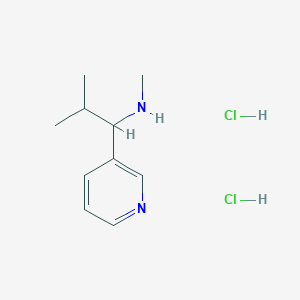
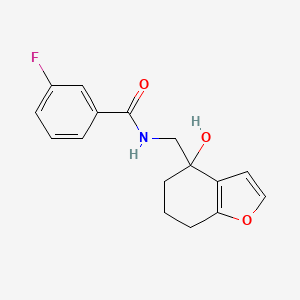
![2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine](/img/structure/B2598504.png)
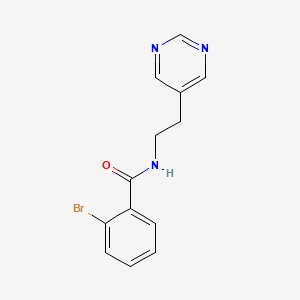
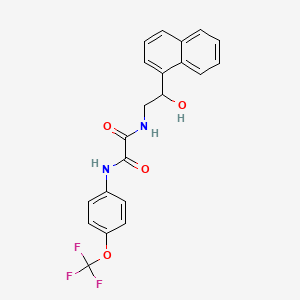
![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2598507.png)

![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2598509.png)
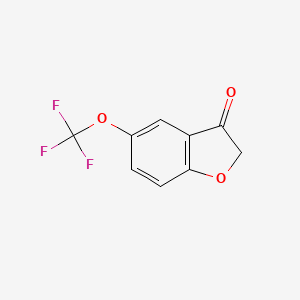

![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate](/img/structure/B2598513.png)
